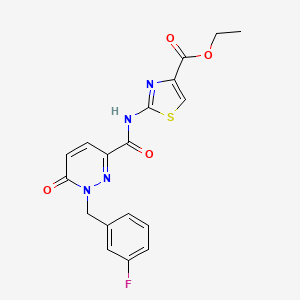

Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate

Description

Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a thiazole ring, and it is substituted with a fluorobenzyl group

Properties

IUPAC Name |

ethyl 2-[[1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O4S/c1-2-27-17(26)14-10-28-18(20-14)21-16(25)13-6-7-15(24)23(22-13)9-11-4-3-5-12(19)8-11/h3-8,10H,2,9H2,1H3,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWRMSHGUAJDGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the Pyridazine Ring: Starting from appropriate precursors, the pyridazine ring is synthesized through cyclization reactions.

Introduction of the Thiazole Ring: The thiazole ring is introduced via a condensation reaction with suitable thioamide derivatives.

Substitution with Fluorobenzyl Group: The fluorobenzyl group is attached through nucleophilic substitution reactions.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and thiazole moieties.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance its binding affinity to specific targets, while the pyridazine and thiazole rings contribute to its overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-(1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

Ethyl 2-(1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate: Similar structure but with a methylbenzyl group.

Ethyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate: Similar structure but with a nitrobenzyl group.

The uniqueness of this compound lies in the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Biological Activity

Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyridazine moiety, which is known for its diverse biological effects. The presence of the fluorobenzyl group may enhance its lipophilicity and biological activity.

Target Interactions

The primary targets of this compound include various kinases and enzymes involved in cellular signaling pathways. Notably, it has been shown to interact with:

- Casein Kinase 2 (CK2) : A serine/threonine kinase involved in cell proliferation and survival.

- Glycogen Synthase Kinase-3 Beta (GSK3β) : A key regulator in various signaling pathways, including those related to cancer and diabetes.

Mode of Action

The compound inhibits CK2 and GSK3β, leading to the modulation of downstream signaling pathways such as the PTEN pathway. This inhibition prevents the phosphorylation of critical substrates, thereby influencing cellular processes like apoptosis and cell cycle regulation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

- MCF-7 : A breast cancer cell line.

- HepG2 : A liver cancer cell line.

The compound induces apoptosis in these cells by modulating apoptotic markers and disrupting mitochondrial membrane potential.

Antimicrobial Activity

Preliminary studies suggest that derivatives of thiazole compounds exhibit antimicrobial properties. This compound may share similar characteristics, showing potential against bacterial strains such as Bacillus subtilis and Escherichia coli.

Study on Anticancer Effects

A recent study evaluated the effects of this compound on MCF-7 cells. The results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, along with increased apoptosis markers such as caspase activation and PARP cleavage.

| Concentration (µM) | Viability (%) | Apoptosis Markers (Caspase 3 Activation) |

|---|---|---|

| 0 | 100 | Low |

| 10 | 75 | Moderate |

| 25 | 50 | High |

| 50 | 20 | Very High |

Antimicrobial Efficacy Study

In another investigation focused on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Candida albicans. The results indicated that compounds with similar thiazole structures exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.